![molecular formula C15H19N3O3S2 B15283144 N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide](/img/structure/B15283144.png)
N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide
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Overview
Description
N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide is a complex organic compound that features a thiadiazole ring, a butylsulfinyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The butylsulfinyl group is introduced via sulfoxidation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The final step involves the coupling of the thiadiazole derivative with 3-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfoxidation steps, as well as automated systems for the final coupling reaction. The use of high-purity reagents and solvents would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The butylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a thiadiazole derivative.
Substitution: The ethoxy group on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation: N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide.
Reduction: N-[5-(butyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The butylsulfinyl group can enhance the compound’s binding affinity and selectivity, while the ethoxybenzamide moiety can influence its solubility and bioavailability. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-tert-butanesulfinyl imines: These compounds share the sulfinyl group and are used in asymmetric synthesis.
Sulfinamides: Similar in structure, these compounds are also used as chiral auxiliaries in organic synthesis.
Thiadiazole derivatives: Compounds with the thiadiazole ring are widely studied for their diverse biological activities
Uniqueness
N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the butylsulfinyl group enhances its reactivity and selectivity, while the ethoxybenzamide moiety provides additional functionalization possibilities. This makes it a valuable compound for various applications in research and industry .
Biological Activity
N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N4O2S2. The compound features a thiadiazole ring that contributes to its biological activity through interactions with various biomolecules.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:
- A study evaluated several 1,3,4-thiadiazole derivatives and found that many demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.78 μg/mL against S. aureus, indicating strong antimicrobial potential .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
6a | 0.78 | Staphylococcus aureus |
6c | 1.56 | Bacillus subtilis |
6h | 3.125 | Escherichia coli |
Anti-inflammatory Activity
Thiadiazole derivatives have also shown promising anti-inflammatory effects. In vitro studies demonstrated that certain compounds can inhibit the production of pro-inflammatory cytokines. For example:
- A specific derivative was tested for its ability to reduce inflammation in a murine model and showed a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to controls .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been a subject of interest due to their ability to induce apoptosis in cancer cells:
- A study involving N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide indicated that it could inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest .
- The compound's mechanism was linked to the modulation of key signaling pathways involved in cell survival and apoptosis.
Table 2: Anticancer Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa (Cervical Cancer) | 15 |
Properties
Molecular Formula |
C15H19N3O3S2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(5-butylsulfinyl-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C15H19N3O3S2/c1-3-5-9-23(20)15-18-17-14(22-15)16-13(19)11-7-6-8-12(10-11)21-4-2/h6-8,10H,3-5,9H2,1-2H3,(H,16,17,19) |
InChI Key |
LPYMMCMOYIYRQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC |
Origin of Product |
United States |
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